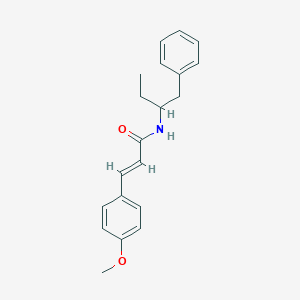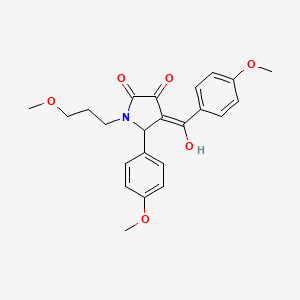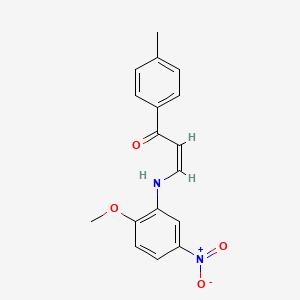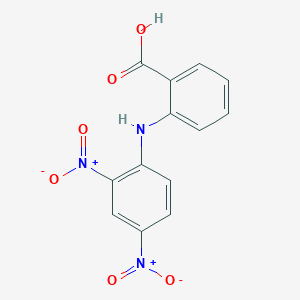
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a phenylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-phenylbutan-2-amine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1-phenylbutan-2-amine in the presence of a base such as sodium hydroxide to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the amine intermediate.
Amidation: The final step involves the reaction of the amine intermediate with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding alkane derivative.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes like cyclooxygenase.
Comparación Con Compuestos Similares
- (E)-3-(4-hydroxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide
- (E)-3-(4-chlorophenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide
Comparison:
- Uniqueness: The presence of the methoxy group in (E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Differences: Compounds with different substituents on the phenyl ring may exhibit varying degrees of biological activity and reactivity, making this compound distinct in its applications and effects.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-18(15-17-7-5-4-6-8-17)21-20(22)14-11-16-9-12-19(23-2)13-10-16/h4-14,18H,3,15H2,1-2H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGLQTLHAUAZIQ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(acetylamino)methyl]-5,5,6-trimethylbicyclo[2.2.1]hept-2-en-2-yl}acetamide](/img/structure/B5491141.png)
![2-chloro-4-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5491144.png)
![4-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B5491147.png)
![6-(methoxymethyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5491162.png)

![3-[3-(2-chloro-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5491176.png)
![2-(1-{[1-(4-fluorophenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5491178.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5491180.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5491184.png)

![2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-5-{[3-(MORPHOLIN-4-YL)PROPYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B5491198.png)
![2-(3-chloro-4-fluorophenoxy)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B5491208.png)

![4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B5491229.png)
